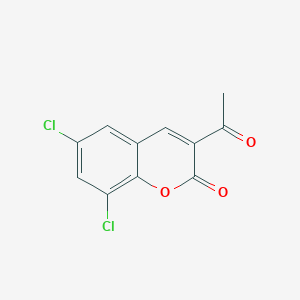
3-acetyl-6,8-dichloro-2H-chromen-2-one
Vue d'ensemble
Description
The compound 3-acetyl-6,8-dichloro-2H-chromen-2-one is a derivative of the chromen-2-one family, which is characterized by a 2H-chromene backbone with various substituents that can significantly alter its physical, chemical, and biological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics of 3-acetyl-6,8-dichloro-2H-chromen-2-one.
Synthesis Analysis
The synthesis of chromen-2-one derivatives typically involves the formation of the 2H-chromene ring system with acetyl groups and other substituents added to the core structure. For instance, the synthesis of 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate was achieved and characterized using various spectroscopic techniques . Although the exact synthesis route for 3-acetyl-6,8-dichloro-2H-chromen-2-one is not detailed, similar methods could be employed, with the dichloro substituents providing additional steps in the synthesis process.
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is often determined using X-ray crystallography, which provides precise information about bond lengths, angles, and the overall geometry of the molecule. For example, the crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one was described, highlighting the importance of hydrogen bonds and π-π interactions in the formation of supramolecular architectures . These findings suggest that 3-acetyl-6,8-dichloro-2H-chromen-2-one may also exhibit interesting structural features due to its similar core structure.
Chemical Reactions Analysis
The reactivity of chromen-2-one derivatives can be influenced by the presence of acetyl and other substituents, which can participate in various chemical reactions. The papers provided do not directly address the chemical reactions of 3-acetyl-6,8-dichloro-2H-chromen-2-one, but studies on related compounds can offer insights. For instance, the presence of hydroxy groups in some chromen-2-one derivatives can lead to intramolecular hydrogen bonding, affecting their reactivity . The dichloro substituents in the compound of interest may also influence its reactivity, potentially making it a suitable precursor for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives can be explored through experimental techniques and computational methods. Spectroscopic methods such as FT-IR, NMR, and UV-Vis are commonly used to characterize these compounds . Additionally, computational studies using density functional theory (DFT) can predict various properties, including molecular geometry, vibrational frequencies, and electronic structure . These studies provide a comprehensive understanding of the behavior of chromen-2-one derivatives in different environments, which could be extrapolated to predict the properties of 3-acetyl-6,8-dichloro-2H-chromen-2-one.
Applications De Recherche Scientifique
Field: Organic Chemistry
- Application : Synthesis of Coumarin Derivatives
- Method : The compound is used in the synthesis of coumarin derivatives through various reactions including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .
- Results : Coumarin derivatives have been associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV. They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
Field: Material Science
- Application : Modulation of Optical Properties
- Method : Four 3-acetyl-2H-chromen-2-ones and their corresponding fluorescent hybrids were synthesized. The UV-Vis data were in the 295–428 nm range .
- Results : The emission depends on the specific compound .
Field: Medicinal Chemistry
- Application : Antiproliferative Agents
- Method : The compound is used in the synthesis of new heterocycles as potential antiproliferative agents . The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes whenever possible .
- Results : Selected newly synthesized products were evaluated for their antitumor activity against a liver carcinoma cancer cell line (HEPG2-1). The results revealed that some compounds have promising antitumor activity against liver carcinoma (HEPG2-1) while most of the tested compounds showed moderate activity .
Field: Organic Chemistry
- Application : Synthesis of Heterocycles
- Method : The compound is used in the synthesis of new heterocycles as potential antiproliferative agents . The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes whenever possible .
- Results : Selected newly synthesized products were evaluated for their antitumor activity against a liver carcinoma cancer cell line (HEPG2-1). The results revealed that some compounds have promising antitumor activity against liver carcinoma (HEPG2-1) while most of the tested compounds showed moderate activity .
Propriétés
IUPAC Name |
3-acetyl-6,8-dichlorochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O3/c1-5(14)8-3-6-2-7(12)4-9(13)10(6)16-11(8)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEPIRHGFPRDGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308033 | |
| Record name | 3-acetyl-6,8-dichloro-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-6,8-dichloro-2H-chromen-2-one | |
CAS RN |
2199-91-9 | |
| Record name | 2199-91-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-acetyl-6,8-dichloro-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ACETYL-6,8-DICHLOROCOUMARIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



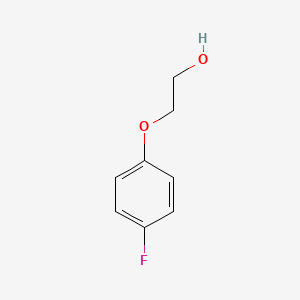
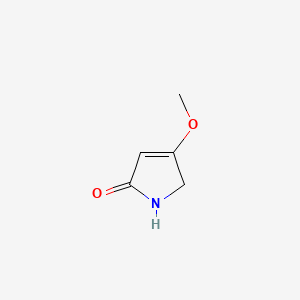
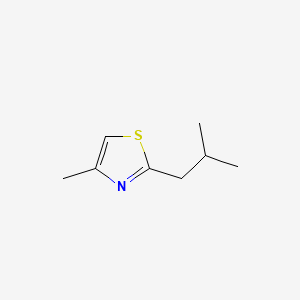
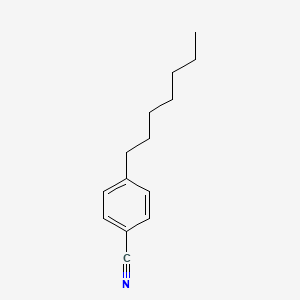
![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)
![2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1330452.png)
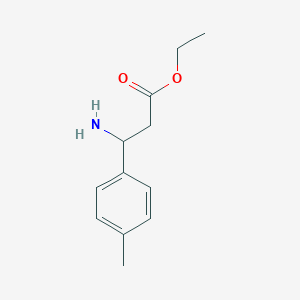
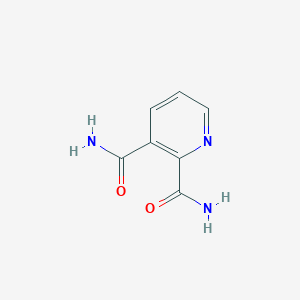
![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)

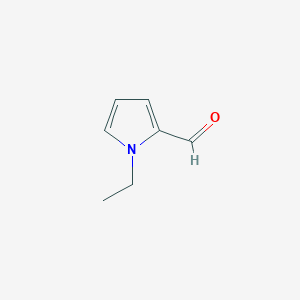
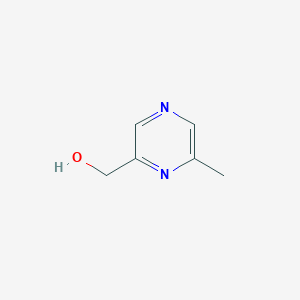
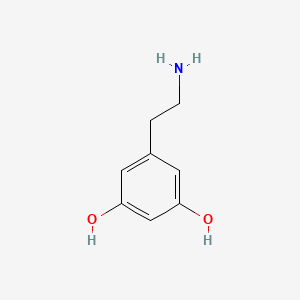
![5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid](/img/structure/B1330471.png)